molecular formula C24H26N2O3 B11656286 (2,6-Dimethoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

(2,6-Dimethoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11656286
M. Wt: 390.5 g/mol
InChI Key: WORNYIIJZROOGF-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a naphthylmethyl group and a dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method involves the acylation of 4-[(naphthalen-1-yl)methyl]piperazine with 2,6-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Naphthylmethyl)piperazine: Similar structure but lacks the benzoyl group.

    1-(2,6-Dimethoxybenzoyl)piperazine: Similar structure but lacks the naphthylmethyl group.

    N-(Cyano(naphthalen-1-yl)methyl)benzamides: Similar naphthyl and benzoyl functionalities but different overall structure.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O3/c1-28-21-11-6-12-22(29-2)23(21)24(27)26-15-13-25(14-16-26)17-19-9-5-8-18-7-3-4-10-20(18)19/h3-12H,13-17H2,1-2H3

InChI Key

WORNYIIJZROOGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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